2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the benzothiadiazine ring, along with the thiazole moiety, contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves several steps. One common method includes the reaction of 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with a suitable thioacetamide derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for reduction, and sodium hydride (NaH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive and antidiabetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzothiadiazine ring is known to interact with potassium channels, which can modulate cellular activities . The thiazole moiety may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide
- N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)thio]acetamide
These compounds share the benzothiadiazine core but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3S3/c1-7-5-22-12(15-7)17-11(19)6-23-13-16-9-3-2-8(14)4-10(9)24(20,21)18-13/h2-5H,6H2,1H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFGQZHSBRAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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